1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)-
Overview
Description
1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms The presence of a methyl group at the 6-position and a phenylmethyl group at the 2-position adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a suitable diketone can lead to the formation of the triazine ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione: Lacks the methyl and phenylmethyl groups, resulting in different chemical properties.
6-Methyl-1,2,4-Triazine-3,5(2H,4H)-dione: Similar structure but without the phenylmethyl group.
2-Phenylmethyl-1,2,4-Triazine-3,5(2H,4H)-dione: Similar structure but without the methyl group.
Uniqueness
1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- is unique due to the presence of both the methyl and phenylmethyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-benzyl-6-methyl-1,2,4-triazine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(15)12-11(16)14(13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRLVJUJBNDOAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)NC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399051 | |
Record name | AC1N41ZN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61959-18-0 | |
Record name | AC1N41ZN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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